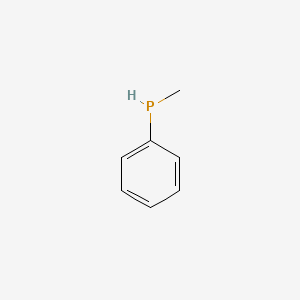

Methylphenylphosphine

Description

Significado Fundamental dos Compostos Organofosforados na Química Moderna

Os compostos organofosforados são moléculas orgânicas que contêm uma ligação carbono-fósforo. Esta classe de compostos é onipresente na natureza e desempenha um papel fundamental em vários campos científicos, incluindo química medicinal, agricultura e ciência dos materiais. beilstein-journals.orgmdpi.com As propriedades químicas inatas dos compostos organofosforados, como seus estados de oxidação variáveis, multivalência, assimetria e capacidade de ligação a metais, os tornam uma classe de compostos única e versátil. beilstein-journals.org

Eles são componentes essenciais de biomoléculas chave, como DNA e RNA, e estão presentes em produtos naturais bioativos e agentes terapêuticos de moléculas pequenas. beilstein-journals.orgwikipedia.org Além disso, seu uso como ligantes em catálise assimétrica e como grupos funcionais chave para o desenvolvimento de novos métodos sintéticos impulsionou significativamente o campo da química organofosforada. beilstein-journals.orgnih.gov A formação de ligações fósforo-carbono continua sendo uma área de pesquisa ativa e válida, com aplicações que vão desde a agricultura até a química medicinal. taylorandfrancis.com

Evolução da Química de Fosfinas: Uma Perspectiva Histórica sobre Fosfinas Aril-Substituídas

A história da química das fosfinas está intrinsecamente ligada ao desenvolvimento da catálise homogênea. As fosfinas, particularmente as fosfinas aril-substituídas, são ligantes cruciais em muitos processos catalíticos devido à sua capacidade de modular as propriedades estéricas e eletrônicas dos centros metálicos. sigmaaldrich.comwikipedia.org

Os primeiros trabalhos na área se concentraram no uso de arilfosfinas simples, como a trifenilfosfina, que continua sendo um dos ligantes de fosfina mais aplicados para o acoplamento de iodetos e brometos de arila. sigmaaldrich.com No entanto, a necessidade de condições de reação mais brandas e um escopo de substrato mais amplo levaram ao desenvolvimento de ligantes de fosfina mais avançados. wikipedia.org

A introdução de ligantes de dialquilbiaril fosfina por Stephen L. Buchwald em 1998 marcou um avanço significativo no campo. wikipedia.org Esses ligantes, muitas vezes chamados de "ligantes de Buchwald", provaram ser altamente eficazes em uma variedade de reações de acoplamento cruzado catalisadas por paládio, incluindo as reações de aminação e eterificação de Buchwald-Hartwig, bem como as reações de acoplamento cruzado de Negishi e Suzuki-Miyaura. wikipedia.org O desenvolvimento desses ligantes permitiu o uso de cloretos de arila, que são mais amplamente disponíveis e menos reativos, como substratos nessas reações. sigmaaldrich.comwikipedia.org

Metilfenilfosfina como um Sistema Paradigmático para Investigar Princípios Estereoquímicos e Mecanicistas

A metilfenilfosfina é um composto organofosforado quiral com um centro estereogênico no átomo de fósforo. fiveable.me Isso significa que ela pode existir em duas formas enantioméricas, (R) e (S), que são imagens especulares não sobreponíveis uma da outra. fiveable.me Essa propriedade a torna um sistema modelo ideal para estudar a quiralidade no fósforo e suas implicações mais amplas na química. fiveable.me

A designação (R) ou (S) é atribuída com base nas regras de prioridade de Cahn-Ingold-Prelog (CIP), que consideram a prioridade dos substituintes ligados ao átomo de fósforo. fiveable.me A compreensão da estereoquímica da metilfenilfosfina é crucial para prever e analisar os resultados estereoquímicos de reações químicas. fiveable.me

A metilfenilfosfina e seus derivados têm sido amplamente utilizados em estudos mecanicistas para elucidar as vias de várias reações catalíticas. acs.orgnih.gov Por exemplo, estudos sobre a alquilação de metilfenilfosfina catalisada por rutênio forneceram informações sobre o ciclo catalítico e a etapa determinante da enantiosseletividade. acs.org A capacidade de monitorar as reações envolvendo metilfenilfosfina por meio de técnicas como espectroscopia de RMN permitiu aos pesquisadores identificar intermediários e entender os fatores que influenciam a reatividade e a seletividade. acs.org

Tabelas de Dados

Propriedades Físico-Químicas da Metilfenilfosfina

| Propriedade | Valor |

| Fórmula Molecular | C7H9P |

| Peso Molecular | 124.12 g/mol nih.gov |

| Aparência | Líquido incolor |

| Ponto de Ebulição | 194-195 °C |

| Densidade | 0.985 g/mL |

| Solubilidade | Insolúvel em água chemicalbook.com |

Dados Espectroscópicos da Metilfenilfosfina

| Técnica Espectroscópica | Dados Característicos |

| RMN de ³¹P | Deslocamento químico em aproximadamente -47 ppm (em CDCl₃) nih.gov |

| RMN de ¹H | Sinais complexos na região aromática e um dupleto para o grupo metila |

| Espectrometria de Massa | Pico do íon molecular (M⁺) em m/z 124 |

Compostos Mencionados

| Nome do Composto |

| Metilfenilfosfina |

| Trifenilfosfina |

| (R)-Metilfenilfosfina |

| (S)-Metilfenilfosfina |

| (RP)-(L-mentil)metilfenilfosfina lookchem.com |

| (R)-(2-Metoxifenil)metilfenilfosfina lookchem.com |

| (±)-(2-aminofenil)metilfenilfosfina rsc.org |

| (±)-(2-aminofenil)(2-clorofenil)metilfosfina rsc.org |

| (SP,SP)-(–)-(E)-1,2-Bis(metilfenilfosfinoil)eteno iucr.org |

| (R)-1-[(SP)-2-(Di-terc-butilfosfino)ferrocenil]etilbis(2-metilfenil)fosfina sigmaaldrich.comscientificlabs.co.uk |

| Bis[Tris(2-metilfenil)fosfina]paládio chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

6372-48-1 |

|---|---|

Molecular Formula |

C7H9P |

Molecular Weight |

124.12 g/mol |

IUPAC Name |

methyl(phenyl)phosphane |

InChI |

InChI=1S/C7H9P/c1-8-7-5-3-2-4-6-7/h2-6,8H,1H3 |

InChI Key |

MHERPFVRWOTBSF-UHFFFAOYSA-N |

Canonical SMILES |

CPC1=CC=CC=C1 |

Origin of Product |

United States |

Ii. Advanced Methodologies for the Chemical Synthesis of Methylphenylphosphine and Its Chiral Congeners

Strategic Approaches to Carbon-Phosphorus Bond Formation in Methylphenylphosphine

The construction of the C-P bond is a critical step in synthesizing phosphines. Two primary and powerful strategies have emerged: the use of organometallic reagents and transition metal-catalyzed cross-coupling reactions.

A classical and widely utilized method for forming C-P bonds involves the reaction of organometallic reagents with phosphorus halides. beilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.net Organolithium and Grignard reagents are the most common choices for this transformation due to their high reactivity. beilstein-journals.orgnih.govbeilstein-journals.org

The general principle involves the nucleophilic attack of the carbanionic part of the organometallic reagent on the electrophilic phosphorus atom of a halophosphine. For the synthesis of this compound, this can be achieved by reacting a methyl- or phenyl-substituted halophosphine with the corresponding organometallic counterpart. For instance, methyldichlorophosphine (B1584959) can be reacted sequentially with phenylmagnesium bromide and then methylmagnesium chloride.

However, the high reactivity of these organometallic reagents can be a double-edged sword, as they are often incompatible with various functional groups. beilstein-journals.orgnih.gov This has led to the development of alternative organometallic reagents, including those based on zinc, which offer greater functional group tolerance. beilstein-journals.orgnih.gov The use of organometallic reagents is a foundational technique, though it often requires careful control of reaction conditions to avoid side reactions. beilstein-journals.org

Table 1: Examples of Organometallic Reagents in Phosphine (B1218219) Synthesis

| Organometallic Reagent | General Formula | Common Applications in Phosphine Synthesis | Reference |

| Grignard Reagents | R-Mg-X | Reaction with halophosphines to form C-P bonds. wikipedia.orgorganic-chemistry.orgebsco.com | beilstein-journals.orgnih.gov |

| Organolithium Reagents | R-Li | Similar to Grignard reagents, used for nucleophilic substitution on phosphorus halides. | beilstein-journals.orgnih.govbeilstein-journals.org |

| Organozinc Reagents | R₂Zn or RZnX | Offer improved functional group tolerance compared to Grignard and organolithium reagents. beilstein-journals.orgnih.gov | beilstein-journals.orgnih.gov |

This table provides a summary of common organometallic reagents used in phosphine synthesis.

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of organophosphorus compounds, offering a milder and more functional group-tolerant alternative to traditional organometallic methods. researchgate.netorganic-chemistry.orgnih.gov Palladium and nickel catalysts are at the forefront of this field. researchgate.nettandfonline.comacs.org

These reactions typically involve the coupling of an aryl or alkyl halide (or triflate) with a phosphorus nucleophile, such as a secondary phosphine or a phosphine oxide. researchgate.netacs.org For the synthesis of this compound, this could involve the palladium-catalyzed coupling of a phenyl halide with methylphosphine (B1207260) or a derivative.

Recent advancements have focused on developing more efficient catalyst systems and expanding the substrate scope. organic-chemistry.orgnih.gov For example, palladium-catalyzed deformylative P-C cross-coupling reactions of hydroxymethylphosphine derivatives have been shown to be a practical route to tertiary phosphines. organic-chemistry.orgnih.gov These methods often exhibit high yields and can tolerate a wide array of functional groups, making them highly versatile. researchgate.netorganic-chemistry.org Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool, particularly for the synthesis of arylphosphines. acs.org

Table 2: Overview of Catalytic Cross-Coupling for C-P Bond Formation

| Catalyst System | Reactants | Product Type | Key Advantages | Reference |

| Palladium/dppf | Hydroxymethylphosphine derivatives and Iodoarenes | Tertiary aryl-substituted phosphines | High functional group tolerance, sequential couplings possible. | organic-chemistry.org |

| Nickel(0) | Aryl chlorides and Amines | Arylamines (demonstrates Ni-catalyzed C-element bond formation) | Efficient for less reactive aryl chlorides. | tandfonline.com |

| Palladium | Aryl halides and (Hydroxymethyl)phosphines | Diarylmethylphosphine oxides and Triarylphosphine oxides | One-pot reaction, uses cheap and easy-to-handle reagents. | tandfonline.com |

This table highlights key features of different catalytic systems for C-P bond formation.

Organometallic Reagent-Mediated Synthetic Pathways

Enantioselective Synthesis of P-Stereogenic this compound Derivatives

The synthesis of phosphines with a chiral phosphorus atom (P-stereogenic) is a significant challenge in synthetic chemistry. These chiral phosphines are highly valuable as ligands in asymmetric catalysis. Diastereoselective routes employing chiral auxiliaries are a prominent strategy to achieve this.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed. This approach has been successfully applied to the synthesis of P-stereogenic phosphines. beilstein-journals.orgnih.gov

One of the most established methods for preparing P-stereogenic phosphines utilizes (-)-menthol as a chiral auxiliary. beilstein-journals.orgnih.govresearchgate.net The strategy involves reacting an alkyldichlorophosphine with (-)-menthol to form diastereomeric menthylphosphinites. beilstein-journals.orgnih.gov To prevent oxidation of the trivalent phosphorus, these intermediates are often protected as their borane (B79455) complexes. beilstein-journals.orgnih.gov

The resulting diastereomeric phosphinite-borane complexes can be separated by techniques like fractional crystallization or chromatography. beilstein-journals.orgnih.gov Subsequent nucleophilic substitution of the menthoxy group with an organometallic reagent, such as an organolithium, proceeds with inversion of configuration at the phosphorus center. beilstein-journals.orgnih.gov This allows for the stereospecific synthesis of a P-stereogenic phosphine-borane complex. beilstein-journals.orgnih.gov The borane protecting group can then be removed to yield the free phosphine. beilstein-journals.orgnih.gov For instance, a pure diastereomer of a menthylphosphinite borane can be reacted with methyllithium (B1224462) to produce (S)-methylphenylphosphine-borane with high enantiomeric excess. beilstein-journals.org

An alternative and highly effective method for the synthesis of P-stereogenic phosphines was developed based on the use of ephedrine (B3423809) as a chiral auxiliary. beilstein-journals.orgnih.govbeilstein-journals.org This approach involves the reaction of a bis(dialkylamino)alkylphosphine with ephedrine to form a 1,3,2-oxazaphospholidine (B15486607), which is then protected with borane. beilstein-journals.orgnih.gov

The key step is the stereoselective ring-opening of this oxazaphospholidine borane intermediate with an organolithium reagent. beilstein-journals.orgnih.gov This reaction proceeds with retention of configuration at the phosphorus atom, yielding an acyclic aminophosphine (B1255530) borane. beilstein-journals.orgnih.gov Subsequent reactions, such as acidolysis followed by substitution with another organometallic reagent, allow for the synthesis of a wide variety of P-chiral tertiary phosphine-boranes. beilstein-journals.orgnih.govbeilstein-journals.org A significant advantage of this method is that both enantiomers of the target phosphine can be obtained either by starting with (+)- or (-)-ephedrine or by changing the order of addition of the organolithium reagents. beilstein-journals.orgnih.govbeilstein-journals.org

Table 3: Comparison of Chiral Auxiliary Methods for P-Stereogenic Phosphine Synthesis

| Chiral Auxiliary | Key Intermediate | Stereochemical Outcome of Nucleophilic Substitution | Key Features | Reference |

| (-)-Menthol | Menthylphosphinite borane diastereomers | Inversion of configuration | Separation of diastereomers required, well-established method. | beilstein-journals.orgnih.govresearchgate.net |

| Ephedrine | 1,3,2-Oxazaphospholidine boranes | Retention of configuration (ring-opening) | Highly versatile, access to both enantiomers from a single auxiliary. | beilstein-journals.orgnih.govbeilstein-journals.org |

This table compares the two main chiral auxiliary-based methods for synthesizing P-stereogenic phosphines.

Application of Menthylphosphinite Borane Diastereomers as Key Intermediates

Transition Metal-Catalyzed Asymmetric Alkylation and Phosphination

Transition metal catalysis offers powerful tools for the enantioselective synthesis of chiral phosphines. By employing chiral ligands, these catalytic systems can create a chiral environment that directs the formation of one enantiomer of the phosphine product over the other.

Palladium catalysts are widely used for forming carbon-phosphorus bonds. In the context of synthesizing P-stereogenic phosphines, palladium-catalyzed asymmetric C-P coupling reactions have been explored. These reactions typically involve the coupling of a secondary phosphine, or a protected form like a phosphine-borane or a secondary phosphine oxide (SPO), with an organic halide or triflate. sustech.edu.cn

For instance, the palladium-catalyzed enantioselective C(sp²)–P coupling of racemic secondary phosphines with aryl halides can produce enantioenriched P-stereogenic triarylphosphines. sustech.edu.cn The use of chiral palladium complexes is crucial for inducing asymmetry. sustech.edu.cn Similarly, the coupling of racemic methylphenylphosphines with benzyl (B1604629) chlorides and alkyl bromides has been achieved, although with varying levels of enantioselectivity. sustech.edu.cn The development of efficient chiral ligands for the palladium center is key to improving the stereoselectivity of these transformations. sustech.edu.cnrsc.org Microwave irradiation has been shown to reduce reaction times and, in some cases, improve enantiomeric excess in Pd-catalyzed C-P coupling reactions of enantiopure phosphine-boranes. rsc.org

A significant challenge in these reactions can be the potential for the chiral phosphine product to act as a ligand for the palladium catalyst, which can complicate the reaction mechanism. sustech.edu.cn

Table 1: Examples of Palladium-Catalyzed Asymmetric C-P Coupling

| Catalyst System | Phosphine Source | Electrophile | Product Type | Enantioselectivity (ee) | Reference |

| Pd(OAc)₂/dppf | Enantiopure tert-butylmethylphosphine-boranes | Aryl/Heteroaryl halides | P-chiral phosphines | Up to 99% | rsc.org |

| Chiral Pd complex 3 | Racemic diaryl phosphines | Aryl iodides | P-stereogenic triarylphosphines | High | sustech.edu.cn |

| Pd catalyst | Racemic methylphenylphosphines | Benzyl chlorides/Alkyl bromides | P-chiral phosphines | Low to moderate | sustech.edu.cn |

The addition of a copper(I) co-catalyst can significantly enhance palladium-catalyzed phosphorylation reactions, allowing them to proceed at lower temperatures. mdpi.combeilstein-journals.org This dual catalytic system has been successfully applied to the stereocontrolled synthesis of P-chiral phosphine-boranes. mdpi.comacs.org

In this approach, an enantiopure secondary phosphine-borane, such as this compound-borane, is coupled with an aryl iodide in the presence of a Pd(0) catalyst and a Cu(I) salt. mdpi.combeilstein-journals.org The reaction proceeds with high stereospecificity, yielding the corresponding P-chiral tertiary phosphine-borane. mdpi.com The copper co-catalyst is believed to facilitate the reaction, possibly through transmetalation steps. beilstein-journals.org This method provides a direct route to enantiomerically enriched P-chiral phosphines from readily available precursors. acs.org

Ruthenium catalysts have emerged as effective tools for the enantioselective synthesis of P-stereogenic phosphines. nih.gov These reactions operate through the formation of a nucleophilic ruthenium-phosphido intermediate. acs.orgrsc.org The secondary phosphine reacts with a chiral ruthenium complex to form this intermediate, which then undergoes alkylation with an electrophile, such as an alkyl halide. nih.govacs.org

The chirality of the resulting tertiary phosphine is determined by the chiral environment of the ruthenium catalyst. acs.org A key feature of this method is the low barrier to pyramidal inversion of the phosphido intermediate, which allows for a dynamic kinetic asymmetric transformation (DyKAT). acs.org This means that a racemic secondary phosphine can be converted into a single enantiomer of the tertiary phosphine product in high yield and enantioselectivity. acs.org Different chiral ligands, such as (R)-MeO-BiPHEP and (R)-DIFLUORPHOS, have been optimized for different types of electrophiles. acs.org For example, Toste and coworkers developed a method using an (R)-iPr-PHOX–Ru complex to catalyze the alkylation of this compound to create P-stereogenic pincer ligands. rsc.org

Table 2: Ruthenium Catalysts in Asymmetric Alkylation

| Catalyst/Ligand | Substrate | Electrophile | Product | Enantiomeric Excess (ee) | Reference |

| (R)-iPr-PHOX–Ru complex | This compound | 2,6-bis(chloromethyl)pyridine (B1207206) | PNP pincer ligand | 84% | rsc.org |

| (R)-iPr-PHOX–Ru complex | This compound | 1,3-bis(chloromethyl)benzene | PCP pincer ligand | 95% | rsc.org |

| (R)-MeO-BiPHEP/dmpe | Secondary phosphine | Benzylic chlorides | Tertiary phosphine | Not specified | acs.org |

| (R)-DIFLUORPHOS/dmpe | Secondary phosphine | Alkyl bromides | Tertiary phosphine | Not specified | acs.org |

In a significant advancement, earth-abundant manganese(I) has been utilized as a catalyst for the enantioselective alkylation of secondary phosphines to produce P-stereogenic phosphines. nih.govnih.govacs.org This method provides an alternative to catalysis by more expensive noble metals. acs.org The manganese(I) catalyst demonstrates high reactivity, effectively promoting the reaction with various alkyl halides, including less reactive alkyl chlorides. nih.govacs.org

This methodology has been shown to produce a wide range of P-chiral phosphines with excellent yields and high enantioselectivities. nih.govacs.org A notable application is the streamlined synthesis of chiral tridentate pincer phosphines, which can be achieved in one or two steps, a significant improvement over traditional multi-step syntheses. nih.govacs.org The mechanism is thought to involve the formation of a nucleophilic Mn-phosphido complex that facilitates an SN2 substitution with the alkyl halide. nih.govacs.org This development expands the catalytic applications of manganese beyond hydrogenation and conjugate addition reactions. acs.orgresearchgate.net

Table 3: Performance of Manganese(I)-Catalyzed Enantioselective Alkylation

| Catalyst | Substrate | Electrophile | Yield | Enantioselectivity | Reference |

| Chiral Mn(I) complex | Secondary phosphines | Alkyl iodides, bromides, chlorides | Excellent | Outstanding | nih.govnih.govacs.org |

Ruthenium-Catalyzed Asymmetric Alkylation Mediated by Nucleophilic Phosphido Intermediates

Dynamic Kinetic Asymmetric Transformation Strategies for Racemic Phosphines

Dynamic kinetic asymmetric transformation (DyKAT) is a powerful strategy that allows for the conversion of a racemic starting material into a single enantiomer of a product in theoretically 100% yield. wikipedia.org This is achieved by combining a kinetic resolution with in situ racemization of the starting material. nih.gov In the context of phosphine synthesis, this approach is particularly valuable for converting racemic secondary phosphines or their derivatives into enantiomerically pure tertiary phosphines.

The key to a successful DyKAT is that the rate of racemization of the starting material is faster than the rate of the enantioselective reaction. beilstein-journals.org In transition metal-catalyzed alkylations, the formation of a metal-phosphido intermediate with a low barrier to pyramidal inversion facilitates this rapid racemization. acs.orgbeilstein-journals.org This allows the chiral catalyst to selectively react with one of the rapidly interconverting enantiomers of the phosphido intermediate, leading to a high yield of a single enantiomeric product. acs.org

Recently, a copper-catalyzed dynamic kinetic asymmetric P-C coupling of secondary phosphine oxides (SPOs) with alkenyl iodides has been reported. acs.org This method, utilizing a novel chiral 1,2-diamine ligand, provides access to a broad range of P-chiral tertiary phosphine oxides in good yields and with high enantioselectivity. acs.org This represents a significant advance, as it enables the complete conversion of racemic SPOs. acs.org Furthermore, a palladium-catalyzed method combining DyKAT of heterobiaryl halides with kinetic resolution of nonsymmetric SPOs has been developed for the synthesis of axially and P-chiral phosphine oxides. acs.org

Mechanistic Investigations of Stereospecific Nucleophilic Substitution at Phosphorus

Understanding the mechanism of nucleophilic substitution at a phosphorus center is fundamental to designing stereospecific syntheses of chiral phosphines. These reactions can proceed through different pathways, primarily the SN2-P mechanism (a concerted process) or an addition-elimination (A-E) mechanism involving a pentacoordinate intermediate. researchgate.netnih.gov The stereochemical outcome—inversion or retention of configuration—depends on the specific mechanism.

It has been found that the nucleophilic substitution of the alkoxy group in H-phosphinates with organolithium or Grignard reagents can proceed stereospecifically with inversion of configuration at the phosphorus atom. acs.org This discovery allows for the synthesis of a wide variety of P-stereogenic secondary and tertiary phosphine oxides from readily available, optically pure H-phosphinates. acs.org Mechanistic studies indicate that this reaction involves two competing pathways: a two-step process of deprotonation followed by substitution with inversion, and a direct substitution. acs.org

Density functional theory (DFT) calculations have been employed to distinguish between the concerted SN2-P and stepwise A-E mechanisms. nih.gov For example, the identity reaction between a methoxide (B1231860) anion and methyl ethylphenylphosphinate was shown to proceed via an A-E mechanism with a transient trigonal bipyramidal intermediate. nih.gov The high energy barrier for pseudorotation of this intermediate ensures that the reaction proceeds with inversion of configuration. nih.gov In contrast, other systems, like a chloride exchange reaction, were found to follow a synchronous SN2-P mechanism. nih.gov The nature of the nucleophile, electrophile, and leaving group all influence the operative mechanism and the resulting stereochemistry. colab.ws

Preparation of this compound Analogues and Precursors for Synthetic Elaboration

The synthesis of this compound derivatives, including protected forms and various chalcogenides, is fundamental for their application in catalysis and materials science. These preparatory routes provide stable precursors that facilitate further synthetic modifications and the construction of complex, P-chirogenic molecules.

The complexation of phosphines with borane (BH₃) to form phosphine-borane adducts is a crucial strategy in organophosphorus chemistry. beilstein-journals.orgthieme-connect.de This protection method renders the phosphorus center stable against oxidation, allowing for purification and subsequent reactions that would otherwise be incompatible with the free phosphine. beilstein-journals.org The borane group can be readily removed when desired by treating the adduct with an amine, such as N-methylpyrrolidine or diethylamine, with retention of configuration at the phosphorus center. beilstein-journals.orgunibo.itnih.gov

Phosphine-borane complexes are typically prepared by mixing the phosphine with a borane source, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethylsulfide (BH₃·SMe₂). unibo.it The boryl group's presence activates adjacent C-H or P-H bonds, making these adducts valuable intermediates for a range of synthetic transformations, including alkylations, hydrophosphination, and cross-coupling reactions. thieme-connect.dencl.ac.uk

The synthesis of chiral phosphine-boranes is of particular interest. One established method employs ephedrine as a chiral auxiliary to create 1,3,2-oxazaphospholidine boranes. beilstein-journals.orgnih.govbeilstein-journals.org Stereoselective ring-opening of these intermediates with organometallic reagents, followed by further substitution, yields P-chiral tertiary phosphine-boranes. beilstein-journals.orgnih.govbeilstein-journals.org Both enantiomers of a target phosphine-borane can be accessed either by starting with (+)- or (-)-ephedrine or by altering the sequence of nucleophile addition. beilstein-journals.orgnih.govbeilstein-journals.org

Another approach to chiral phosphine-boranes involves the palladium-catalyzed asymmetric C-P cross-coupling of a racemic secondary phosphine-borane, such as this compound-borane, with an achiral triflate. researchgate.net Furthermore, chiral chlorophosphine-boranes, which exhibit good configurational stability, serve as electrophilic building blocks for synthesizing various P-chiral tertiary phosphine-boranes through nucleophilic substitution, a process that typically occurs with inversion of configuration at the phosphorus center. beilstein-journals.orgnih.gov

Table 1: Selected Syntheses of Phosphine-Borane Adducts

The oxidation of this compound and its derivatives to the corresponding chalcogenides (oxides, sulfides, and selenides) is a common transformation. These P(V) compounds often exhibit greater stability than their P(III) precursors and serve as important intermediates in stereoselective synthesis, as the conversion back to the phosphine can be achieved with stereochemical control.

This compound Oxides this compound oxide can be synthesized through various methods. Direct oxidation of the parent phosphine using reagents like hydrogen peroxide or atmospheric oxygen is a straightforward approach. rsc.org For the stereoselective synthesis of chiral this compound oxides, several advanced strategies have been developed.

One highly effective method involves the stereospecific nucleophilic substitution of optically pure H-phosphinates. For example, the reaction of (Rₚ)-menthyl phenyl-H-phosphinate with methyllithium (MeLi) at low temperatures (−80 °C to 0 °C) yields (Sₚ)-methylphenylphosphine oxide in high yield (93%) and with excellent enantiomeric excess (97% ee). acs.org This reaction proceeds with inversion of configuration at the phosphorus center. acs.org Another powerful technique utilizes chiral auxiliaries. N-phosphinoyl oxazolidinones, prepared with high diastereoselectivity, can be treated with Grignard reagents to afford the desired phosphine oxides with greater than 98:2 enantiomeric ratio. researchgate.net

Table 2: Synthesis of Chiral this compound Oxide

This compound Sulfides and Selenides The synthesis of phosphine sulfides and selenides is generally achieved through the direct reaction of the corresponding phosphine with elemental sulfur or selenium, respectively. unibo.itrsc.orgmdpi.com These reactions are typically clean and high-yielding. A significant feature of these conversions is that they proceed with retention of configuration at the phosphorus atom. unibo.itmdpi.comlookchem.com This stereochemical predictability is highly valuable for synthesizing enantiomerically pure P-chiral compounds. For instance, an enantiomerically enriched chiral phosphine can be converted to its sulfide (B99878) or selenide (B1212193) without loss of optical purity. mdpi.comlookchem.com The resulting phosphine chalcogenides can then be reduced back to the phosphine using reagents like Si₂Cl₆ or tris(trimethylsilyl)silane, which also proceeds with retention of configuration, or with LiAlH₄, which can cause racemization. unibo.itlookchem.com

Table 3: Synthesis of this compound Chalcogenides

Iii. Mechanistic Insight and Reactivity Profile of Methylphenylphosphine Transformations

Detailed Studies on Hydrophosphination Mechanisms and Regiochemical Outcomes

Catalytic hydrophosphination, the addition of a P-H bond across an unsaturated C-C or C-X bond, is an atom-economical method for forming P-C bonds. acs.orgnih.gov For a secondary phosphine (B1218219) like methylphenylphosphine, this reaction leads to the formation of tertiary phosphines. acs.org The mechanism of hydrophosphination is heavily dependent on the catalyst system employed. acs.orgresearchgate.net

Two predominant mechanistic pathways are often considered:

Oxidative Addition/Reductive Elimination: In this pathway, the P-H bond of this compound undergoes oxidative addition to a low-valent metal center (e.g., Pd(0), Ni(0)). nih.govresearchgate.net This is followed by insertion of the unsaturated substrate (e.g., an alkene or alkyne) into the resulting metal-hydride or metal-phosphide bond. The final step is reductive elimination, which forms the P-C bond and regenerates the active catalyst. beilstein-journals.org This mechanism typically results in the anti-Markovnikov addition product. acs.orgnih.gov

Michael Addition/Nucleophilic Attack: An alternative mechanism involves the coordination of the phosphine to a metal catalyst, which can act as a Lewis acid to activate the unsaturated substrate towards nucleophilic attack by the phosphine. Alternatively, a basic catalyst can deprotonate the phosphine, generating a phosphide (B1233454) that then undergoes a Michael-type addition to an activated alkene. beilstein-journals.org

The regiochemical outcome of the hydrophosphination of unsymmetrical alkenes or alkynes is a critical aspect. For many catalyst systems, particularly those operating via oxidative addition, the reaction proceeds with anti-Markovnikov selectivity, where the phosphorus atom adds to the terminal carbon of a terminal alkene. acs.orgnih.gov However, the regioselectivity can be influenced and even reversed by the choice of catalyst. For example, studies have shown that with certain iron catalysts, switching from an FeCl₂ to an FeCl₃ precatalyst can switch the selectivity from anti-Markovnikov to Markovnikov for the hydrophosphination of styrenes. nih.gov

Table 2: Regioselectivity in the Hydrophosphination of Styrene with this compound

| Catalyst Type | Predominant Product | Mechanistic Implication |

| Typical Late Transition Metal (e.g., Pd, Ni) | Anti-Markovnikov | P-H oxidative addition followed by insertion. acs.orgnih.gov |

| Iron(II) Chloride | Anti-Markovnikov | Specific catalyst-substrate interaction favoring terminal P-addition. nih.gov |

| Iron(III) Chloride | Markovnikov | Change in catalyst oxidation state alters the reaction pathway, favoring internal P-addition. nih.gov |

This table illustrates general trends in regioselectivity based on catalyst choice.

Mechanistic Investigations of Palladium- and Copper-Catalyzed Phosphorylation Reactions

Palladium and copper complexes are widely used to catalyze phosphorylation reactions, which involve the formation of a P-C bond, often between a phosphine and an aryl or vinyl halide/triflate. mdpi.combeilstein-journals.org

Palladium-Catalyzed Phosphorylation: The mechanism of palladium-catalyzed C-P cross-coupling reactions, such as the Heck or Suzuki-Miyaura type couplings adapted for phosphines, generally follows a well-established catalytic cycle. libretexts.orgorganic-chemistry.org

Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition with an aryl or vinyl electrophile (Ar-X) to form a Pd(II) intermediate. libretexts.org

Transmetalation or Deprotonation/Coordination: In a coupling reaction with a pre-formed organophosphorus reagent (like a phosphinylborane or stannane), a transmetalation step occurs. nih.gov Alternatively, in reactions starting with this compound itself, a base is used to deprotonate the phosphine, and the resulting phosphide coordinates to the palladium center, displacing a ligand. researchgate.net

Reductive Elimination: The aryl and phosphido groups on the Pd(II) center undergo reductive elimination to form the new P-C bond and regenerate the Pd(0) catalyst. organic-chemistry.org

The ligands on the palladium catalyst are crucial for its stability and reactivity. Phosphine ligands, for example, can influence the rate of both oxidative addition and reductive elimination. libretexts.orgcore.ac.uk

Copper-Catalyzed Phosphorylation: Copper catalysts, often in the form of Cu(I) salts like CuI, are also effective for C-P bond formation. nih.govorganic-chemistry.org They can be used either as the sole catalyst or as a co-catalyst with palladium. mdpi.combeilstein-journals.org When used with palladium, copper can facilitate the reaction at lower temperatures. nih.govbeilstein-journals.org

The mechanism for copper-catalyzed phosphorylation is thought to involve:

Formation of a Copper Phosphide: The secondary phosphine is deprotonated by a base, and the resulting phosphide reacts with the Cu(I) salt to form a copper phosphido species. nih.gov

Oxidative Addition/Coordination: The aryl halide may undergo oxidative addition to the copper center, although this is less common for Cu(I) than for Pd(0). More likely, the aryl halide coordinates to the copper phosphide complex.

Nucleophilic Attack/Reductive Elimination: The reaction proceeds via a nucleophilic attack of the phosphido group on the coordinated aryl halide, or a concerted reductive elimination-like process, to form the tertiary phosphine and the copper halide salt. researchgate.net

The use of ligands like N,N'-dimethylethylenediamine can enhance the efficiency of copper-catalyzed C-P coupling reactions. beilstein-journals.org

Intrinsic Reactivity of the Phosphorus Center in this compound

The phosphorus atom in this compound is the center of its reactivity, functioning primarily as a nucleophile and a Lewis base due to the lone pair of electrons. vdoc.pubnih.gov The intrinsic reactivity of this phosphorus center is a balance of electronic and steric factors.

Nucleophilicity and Basicity: The phosphorus atom is less electronegative than nitrogen, making phosphines generally less basic but more nucleophilic than their analogous amines. The nucleophilicity of the phosphorus center in this compound allows it to react with a wide range of electrophiles, including alkyl halides, carbonyl compounds, and activated alkenes. nih.govmdpi.com This reactivity is fundamental to its use in SN2 reactions and hydrophosphination.

Influence of Substituents: The substituents on the phosphorus atom—a methyl group and a phenyl group—modulate its reactivity.

Methyl Group: As an electron-donating alkyl group, it increases the electron density on the phosphorus atom, enhancing its nucleophilicity compared to a phosphine with only aryl substituents.

Phenyl Group: The phenyl group can exert both electronic and steric effects. Electronically, it can withdraw some electron density through inductive effects but can also participate in π-conjugation, which can stabilize radical intermediates or influence the HOMO-LUMO gap of the molecule. vdoc.pubchemrxiv.org Sterically, the phenyl group is larger than the methyl group, influencing the approach of reactants to the phosphorus center. hku.hk

P-H Bond Reactivity: The P-H bond in this compound is also a key reactive site. It can be cleaved homolytically to form a phosphorus-centered radical, a pathway relevant in some radical-mediated hydrophosphination reactions. researchgate.net More commonly, the P-H bond exhibits acidic character, especially upon coordination to a metal center, allowing for deprotonation to form a highly nucleophilic phosphide. acs.orgethz.ch

Pyramidal Inversion: Like other chiral phosphines, this compound is configurationally stable at room temperature due to a significant energy barrier for pyramidal inversion (typically 30-35 kcal/mol for free phosphines). ntu.edu.sgresearchgate.net This stability allows for the existence of enantiomers. However, as noted previously, this inversion barrier is substantially lowered upon formation of a metal-phosphido complex, a crucial aspect for its application in dynamic kinetic asymmetric transformations. acs.orgntu.edu.sg

Analysis of Nucleophilic Attack at Carbon and Other Electrophilic Sites

This compound, a secondary phosphine, exhibits significant nucleophilic character at the phosphorus atom, which is attributed to the presence of a lone pair of electrons. This reactivity allows it to engage in nucleophilic substitution and addition reactions with a variety of carbon electrophiles. The phosphorus center can act as a potent nucleophile, attacking electrophilic carbon centers to form new phosphorus-carbon bonds. nih.govbeilstein-journals.org This reactivity is fundamental to the synthesis of more complex tertiary phosphines and phosphonium (B103445) salts. mdpi.com

The reaction of metallated phosphides, derived from the deprotonation of phosphines like this compound, with carbon electrophiles is a common method for C-P bond formation. nih.govbeilstein-journals.org For instance, the lithium or potassium salt of this compound can react with alkyl halides in a standard SN2 reaction to yield tertiary phosphines. mdpi.com The stereochemical outcome of such reactions at the carbon center follows the expected inversion of configuration.

Furthermore, this compound can participate in nucleophilic addition reactions. It can add to activated alkenes, such as α,β-unsaturated carbonyl compounds, in a Michael-type addition. sioc-journal.cn In the presence of suitable catalysts, this hydrophosphination reaction can be rendered enantioselective. sioc-journal.cn The mechanism often involves the activation of the electrophile by a catalyst, followed by the nucleophilic attack of the phosphine. beilstein-journals.org For example, cobalt complexes have been used to catalyze the enantioselective addition of secondary phosphine oxides to activated olefins. sioc-journal.cn Similarly, palladium-catalyzed hydrophosphination of alkynes provides another route to functionalized tertiary phosphines. nih.gov The reaction of secondary phosphine boranes, such as this compound-borane, with electrophiles like aryl iodides or 2,3-dichloroquinoxaline (B139996) can proceed via nucleophilic substitution, often catalyzed by transition metals like palladium or copper, to form P-chiral tertiary phosphines. mdpi.com

Examination of Oxidation Processes Leading to Pentavalent Phosphorus Derivatives

Trivalent phosphines like this compound are susceptible to oxidation, leading to the formation of stable pentavalent phosphorus derivatives, most commonly phosphine oxides and phosphine sulfides. researchgate.net These oxidation products are often air-stable and can serve as protected analogs of the parent phosphine. researchgate.net

The oxidation to this compound oxide can be achieved using a variety of oxidizing agents, including hydrogen peroxide, peroxy acids, or even atmospheric oxygen. The reaction is typically exothermic and proceeds readily. The formation of a P-C bond while simultaneously creating a pentavalent phosphine oxide is a hallmark of the Michaelis-Arbuzov reaction. mdpi.com This reaction involves the alkylation of a trivalent phosphorus ester, which then rearranges to the thermodynamically stable pentavalent phosphine oxide. mdpi.com Another relevant transformation is the Appel reaction, where a tertiary phosphine reacts with a tetrahalomethane in the presence of an alcohol. mdpi.com In the context of chiral this compound derivatives, this reaction can lead to the formation of phosphine oxides with inversion of configuration at the phosphorus center. mdpi.com

The conversion of this compound to this compound sulfide (B99878) is readily accomplished by reacting the phosphine with elemental sulfur (S8). researchgate.net This reaction is generally straightforward and provides a convenient method for protecting the phosphine's lone pair, as phosphine sulfides exhibit enhanced stability towards oxidation compared to the parent phosphine. researchgate.net Similarly, reaction with selenium can produce the corresponding phosphine selenide (B1212193). researchgate.net The reduction of these pentavalent oxides and sulfides back to the trivalent phosphine is also a crucial transformation. tib.eu For instance, the reduction of P-chiral phosphine oxides can be achieved with reagents like trichlorosilane, where the stereochemical outcome (retention or inversion) can be controlled by the presence or absence of a base like triethylamine. tib.eu

Stereochemical Lability and Racemization Pathways of P-Stereogenic this compound

Quantification of Pyramidal Inversion Barriers and Electronic Effects

Phosphines with three different substituents on the phosphorus atom, such as derivatives of this compound, are chiral and can exist as enantiomers. Unlike analogous chiral amines which racemize rapidly at room temperature through a process called nitrogen inversion, P-chiral phosphines are generally configurationally stable. wikipedia.org This stability is due to a high energy barrier for pyramidal inversion, the process by which the phosphorus atom and its substituents "turn inside out" through a planar transition state. wikipedia.org

The energy barrier for phosphine inversion is significantly higher than for amine inversion; for phosphine (PH₃), the barrier is approximately 132 kJ/mol, compared to only 24.2 kJ/mol for ammonia (B1221849) (NH₃). wikipedia.org For substituted aryl phosphines, this barrier remains substantial, making the resolution and use of enantiomerically pure P-stereogenic phosphines feasible. nih.gov Experimental and computational studies on analogous P-stereogenic aryl phosphines have quantified these barriers. nih.gov Factors influencing the barrier height include the electronegativity of the substituents and steric hindrance. Generally, more electronegative substituents and increased steric bulk tend to increase the inversion barrier.

| Compound | Experimental Barrier (kJ mol⁻¹) | Calculated Barrier (kJ mol⁻¹) | Reference |

|---|---|---|---|

| (2-methoxyphenyl)phenylferrocenylphosphine | 125.1 | 125.4 | nih.gov |

| (2-biphenylyl)phenylferrocenylphosphine | 126.5 | 136.6 | nih.gov |

| (n-butyl)phenylferrocenylphosphine | 132.7 | 136.5 | nih.gov |

The data presented are for ferrocenyl phosphines, which serve as close structural and electronic analogs for quantifying the inversion barriers in P-stereogenic aryl phosphines like this compound derivatives.

Understanding Acid-Catalyzed and Electron Transfer-Induced Racemization Mechanisms

Despite the high thermal barrier to pyramidal inversion, racemization of P-stereogenic phosphines can be induced under specific chemical conditions. Two prominent pathways are acid catalysis and single-electron transfer (SET).

Acid-Catalyzed Racemization: The presence of strong acids can facilitate the racemization of phosphines. Protonation of the phosphorus atom leads to a phosphonium ion. While this species itself does not necessarily have a lower inversion barrier, it can participate in equilibria or subsequent reactions that lead to racemization. For instance, DFT calculations on a protonated ferrocenyl phosphine indicated structural changes that would lead to a lower inversion barrier. nih.gov However, treatment with strong acids like trifluoromethanesulfonic acid can also lead to irreversible oxidation of the phosphine, complicating this pathway. nih.gov Racemization of the related secondary phosphine oxides has also been ascribed to the generation of acidic phosphorus compounds during certain reactions. sustech.edu.cn

Electron Transfer-Induced Racemization: A more potent method for catalyzing pyramidal inversion is through single-electron oxidation. nih.gov Exposing P-stereogenic (aryl)methylphenylphosphines to a catalytic amount of a single-electron oxidant generates a transient phosphoniumyl radical cation (R₃P•⁺). nih.gov Computational studies show that these radical cations have dramatically lower pyramidal inversion barriers, on the order of ~5 kcal/mol (~21 kJ/mol). nih.gov This represents a massive rate enhancement (estimated at 10²⁰-fold) over the uncatalyzed thermal inversion. nih.gov This process allows for rapid racemization at ambient temperature. nih.govnih.gov An electron transfer from the phosphine to an oxidizing agent like ferrocenium (B1229745) hexafluorophosphate (B91526) creates the transient radical cation, which undergoes rapid inversion before a return electron transfer regenerates the now-racemized phosphine. nih.gov

Iv. Conformational Analysis and Stereochemistry of Methylphenylphosphine Molecular Structures

Experimental Approaches to Conformational Elucidation

Experimental techniques provide invaluable data on the preferred shapes (conformations) of molecules in different physical states. For methylphenylphosphine and related arylphosphines, infrared spectroscopy and dipole moment measurements have proven to be powerful tools for conformational assignment, particularly in solution.

Infrared (IR) spectroscopy probes the vibrational frequencies of a molecule. Since different conformers have distinct three-dimensional structures, their vibrational modes, and thus their IR spectra, will differ. This principle is applied to study the conformational equilibrium of arylphosphines. core.ac.uk

Research on related compounds, such as tris(3-methylphenyl)phosphine, has demonstrated that the presence of multiple bands in the vibrational spectra can indicate the existence of a conformational equilibrium in different states of aggregation (solid vs. liquid). mdpi.com For instance, changes in the number and position of vibrational bands when a sample transitions from a solid to a liquid or is dissolved in a solvent suggest that the molecule exists as a mixture of conformers in the less constrained phase. mdpi.comresearchgate.net By analyzing specific regions of the IR spectrum, such as those corresponding to P-C stretching or phenyl ring vibrations, researchers can identify the presence of different conformers and, in some cases, deduce their relative populations under various conditions. researchgate.net The comparison between experimental spectra and those predicted by computational models for different possible conformers aids in making definitive assignments. researchgate.net

By comparing the experimental dipole moment with theoretical values calculated for various possible conformations (e.g., gauche and cis), the relative abundance of each conformer in the solution can be estimated. kpfu.ruresearchgate.net This method has been successfully used to show that many arylphosphines exist as an equilibrium mixture of several conformers in solution. core.ac.ukresearchgate.netkpfu.ru The stability of these conformers can be influenced by the polarity of the solvent, with more polar solvents potentially stabilizing more polar conformers. ejournal.bynih.gov

Table 1: Illustrative Dipole Moment Data for Conformational Analysis This table presents hypothetical data to illustrate the methodology, as specific experimental values for this compound conformers are not detailed in the provided search results.

| Conformer | Calculated Dipole Moment (Debye) | Assumed Population in Benzene (%) |

| Gauche | 1.10 | 70 |

| Cis | 1.85 | 30 |

| Experimental | 1.33 (Calculated Average) | 100 |

Application of Infrared Spectroscopy in Conformational Assignment

Computational Methods for Conformational Analysis

Computational chemistry offers powerful tools to complement experimental findings, providing detailed insights into the energetics and structures of different conformers.

Density Functional Theory (DFT) is a quantum mechanical method widely used for the conformational analysis of organophosphorus compounds. mdpi.comkpfu.ru Methods like B3PW91 have been effectively applied to investigate the spatial structure of arylphosphines. kpfu.ruresearchgate.net DFT calculations can optimize the geometry of various possible conformers, such as the gauche and cis forms of this compound, which are defined by the torsion angle between the lone pair on phosphorus, the P-C(phenyl) bond, and the C-H or C-C bonds of the substituents.

These calculations provide the relative energies of each conformer, allowing for the prediction of the most stable forms and the composition of the conformational equilibrium. researchgate.netresearchgate.net For many tetra-coordinated phosphorus compounds, it has been found that conformers exist in an equilibrium between staggered (gauche) and eclipsed (cis) orientations of the substituents relative to the P=X bond (where X can be a lone pair, O, S, or Se). mdpi.comkpfu.ruresearchgate.net The cis orientation is sometimes stabilized by intramolecular interactions, such as weak hydrogen bonds. mdpi.com

Table 2: Representative DFT Calculation Results for this compound Conformers This table is a representative example based on findings for similar molecules, illustrating the output of DFT studies.

| Conformer | DFT Method/Basis Set | Relative Energy (kcal/mol) | Calculated Dipole Moment (Debye) |

| Gauche | B3PW91/6-311++G(df,p) | 0.00 | 1.12 |

| Cis | B3PW91/6-311++G(df,p) | 0.85 | 1.88 |

While DFT provides high accuracy, it can be computationally expensive. Semiempirical methods, such as PM3, offer a faster, albeit less precise, alternative for conformational analysis. kpfu.ruresearchgate.net These methods have been employed to calculate structure optimizations and investigate conformational interconversion pathways for phosphines and their derivatives. researchgate.net

The utility of semiempirical methods lies in their ability to rapidly screen a large number of possible conformations to identify low-energy candidates for further, more accurate analysis by DFT or other high-level methods. researchgate.net For example, a semiempirical approach was used to identify the predominant conformations of tris(o-tolyl)phosphine and its chalcogenides, demonstrating the method's value in initial conformational exploration. kpfu.ru

Density Functional Theory (DFT) Applications for Gauche- and Cis-Conformer Equilibria

Methodologies for Absolute Configuration Assignment and Stereochemical Characterization

The phosphorus atom in this compound is a stereogenic center, meaning the molecule is chiral and can exist as two non-superimposable mirror images called enantiomers. fiveable.me These are designated as (R)-methylphenylphosphine and (S)-methylphenylphosphine based on the Cahn-Ingold-Prelog (CIP) priority rules. fiveable.melibretexts.org Determining the absolute configuration (the actual three-dimensional arrangement of atoms) is a critical aspect of its stereochemical characterization. ox.ac.uk

One common strategy for determining the absolute configuration of a chiral phosphine (B1218219) is through chemical correlation, often involving the formation of diastereomeric complexes with a chiral auxiliary of a known absolute configuration. For instance, a racemic mixture of a phosphine can be reacted with a resolved, enantiomerically pure palladium(II) complex. rsc.org The resulting products are diastereomers, which have different physical properties and can be separated. The absolute configuration of one of the diastereomers can then be determined unambiguously using single-crystal X-ray diffraction. libretexts.orgrsc.org Since the configuration of the chiral auxiliary is known, the absolute configuration of the phosphine ligand at the phosphorus center can be definitively assigned. rsc.org This method of resolving a tertiary phosphine by metal complexation and subsequent X-ray analysis is a cornerstone technique for stereochemical characterization in organophosphorus chemistry. rsc.org

Elucidating Structure-Reactivity Relationships Governing Stereoselectivity in this compound Systems

The stereochemical outcome of a chemical reaction involving a chiral catalyst or ligand is fundamentally dictated by the structural and electronic properties of that chiral entity. In systems utilizing this compound and its derivatives, the phosphorus atom serves as a stereogenic center, and its specific configuration, along with the nature of its substituents (methyl and phenyl groups), plays a pivotal role in governing the enantioselectivity of catalytic transformations. sustech.edu.cncsic.es The relationship between the three-dimensional structure of these P-stereogenic phosphines and their reactivity is a cornerstone of modern asymmetric catalysis. scbt.com

The effectiveness of a chiral phosphine ligand like this compound in inducing asymmetry is a delicate balance of steric and electronic effects. csic.esresearchgate.net The size and spatial arrangement of the methyl and phenyl groups create a specific chiral environment around the metal center to which it is coordinated. scbt.com This chiral pocket influences how a substrate molecule can approach and bind to the catalyst, thereby favoring the formation of one enantiomeric product over the other.

In many transition metal-catalyzed reactions, the phosphine ligand's role extends beyond simply creating a chiral environment. It actively participates in the catalytic cycle, and its electronic properties—its ability to donate or accept electron density—can modulate the reactivity and stability of catalytic intermediates. For instance, the electron-donating ability of the phosphine, influenced by its alkyl and aryl substituents, affects the electron density at the metal center, which in turn impacts key steps in the catalytic cycle such as oxidative addition and reductive elimination. mcmaster.ca

A critical concept for understanding stereoselectivity in many reactions involving P-stereogenic phosphines is the Curtin-Hammett principle. unife.itdalalinstitute.com In certain catalytic cycles, particularly those involving metal-phosphido intermediates, the phosphorus center can become configurationally labile, meaning it can rapidly invert its stereochemistry. sustech.edu.cn According to the Curtin-Hammett principle, if the rate of this inversion between two diastereomeric catalytic intermediates is much faster than the rate of the subsequent product-forming step, the final product ratio is not determined by the relative populations of the intermediates but by the difference in the free energy of the transition states leading to the products. sustech.edu.cndalalinstitute.comcore.ac.uk This means that even a minor, less stable catalytic intermediate can lead to the major product if it reacts through a lower-energy transition state. This principle is fundamental to dynamic kinetic asymmetric transformations (DyKAT), where a racemic starting material can theoretically be converted into a single enantiomer of the product with 100% yield. sustech.edu.cn

The precise steric and electronic properties of this compound can be "tuned" by modifying its structure to optimize selectivity for a specific reaction. For example, replacing the methyl or phenyl groups with bulkier or more electron-rich substituents can significantly alter catalytic performance. This modularity allows for the rational design of ligands for specific asymmetric transformations. sioc-journal.cn

Extensive research has demonstrated the utility of this compound and its derivatives in a variety of metal-catalyzed asymmetric reactions. The choice of metal (e.g., Rhodium, Ruthenium, Palladium, Iridium), the specific substrate, and the reaction conditions all interact with the ligand's structure to determine the final stereochemical outcome. ajchem-b.comsioc-journal.cnacs.org

Asymmetric Hydrogenation: Rhodium complexes bearing P-stereogenic phosphine ligands, including derivatives of this compound, are highly effective for the asymmetric hydrogenation of prochiral olefins like dehydroamino acids. researchgate.net The rigidity of the ligand backbone and the steric bulk of the substituents on the phosphorus atom are crucial for creating a well-defined chiral environment that leads to high enantioselectivity. researchgate.net

| Ligand | Substrate | Enantiomeric Excess (ee %) | Configuration |

|---|---|---|---|

| (R,R)-t-Bu-BisP | Methyl α-acetamidoacrylate | >99 | (R) |

| (R,R)-i-Pr-BisP | Methyl α-acetamidoacrylate | >99 | (R) |

| (R,R)-t-Bu-MiniPHOS | Methyl α-acetamidoacrylate | 98 | (R) |

| (R)-MeO-BIPHEP | α-Keto Phosphonate | 55 | (R) |

Data derived from studies on P-chirogenic bisphosphine ligands, which build upon the fundamental structure of chiral phosphines. researchgate.netresearchgate.net BisP* and MiniPHOS are examples of C2-symmetric ligands where stereoselectivity is primarily driven by the P-stereogenic centers.

Asymmetric Alkylation: The development of ruthenium catalysts for the asymmetric alkylation of secondary phosphines like this compound highlights the importance of creating a chiral pocket around the metal. acs.org In these systems, a secondary phosphine is deprotonated to form a nucleophilic metal-phosphido intermediate, which then attacks an electrophile. The enantioselectivity is highly dependent on the structure of the other chiral ligands on the metal, which work in concert with the P-stereogenic center to control the facial selectivity of the alkylation. acs.org

| Catalyst System (Chiral Ligand) | Electrophile | Product | Enantiomeric Excess (ee %) |

|---|---|---|---|

| [((R)-iPr-PHOX)₂Ru(H)][BPh₄] | Benzyl (B1604629) chloride | Benzyl(methyl)phenylphosphine-borane | 30 |

| [((R)-MeO-BiPHEP)(dmpe)Ru(H)][BPh₄] | Benzyl chloride | Benzyl(methyl)phenylphosphine-borane | 79 |

| [((R)-DIFLUORPHOS)(dmpe)Ru(H)][BPh₄] | Ethyl bromide | Ethyl(methyl)phenylphosphine-borane | 81 |

Data from Bergman, Toste, and coworkers, demonstrating the development of mixed-ligand catalysts for the enantioselective synthesis of P-stereogenic phosphines. acs.org

These examples underscore the intricate relationship between the molecular structure of this compound-based systems and their function in stereoselective catalysis. The ability to predictably control the outcome of asymmetric reactions by rationally modifying the ligand structure is a testament to the deep understanding of these structure-reactivity relationships. core.ac.uk

V. Coordination Chemistry and Catalytic Applications of Methylphenylphosphine Derivatives

Principles of Phosphine (B1218219) Ligand Coordination to Transition Metal Centers

Phosphines, including methylphenylphosphine, are trivalent phosphorus compounds that act as soft, σ-donating ligands through their lone pair of electrons. acs.orgrsc.org This donation of electron density to the metal center is a key aspect of their coordination. The electronic and steric properties of phosphine ligands can be systematically and predictably altered by modifying the R groups attached to the phosphorus atom. scispace.com

The electronic nature of a phosphine ligand is its ability to donate or withdraw electron density from the metal center. researcher.life This is often quantified by the Tolman electronic parameter (TEP), which is determined by measuring the C-O stretching frequency of [LNi(CO)₃] complexes. jlu.edu.cnrsc.org More electron-donating phosphines increase the electron density on the metal, leading to stronger back-bonding to other ligands like CO and a lower ν(CO) stretching frequency. chemistryviews.orgwikipedia.org Generally, trialkylphosphines are strong donors, while phosphites are more electron-withdrawing. acs.org

The steric bulk of a phosphine ligand is another critical factor, influencing the number of ligands that can coordinate to a metal center and the rate and selectivity of catalytic reactions. acs.orgchemistryviews.org The Tolman cone angle (θ) is a widely used metric to quantify the steric hindrance of a phosphine ligand. It represents the solid angle at the metal that encompasses the van der Waals radii of the ligand's substituents. acs.orgsigmaaldrich.comoup.com Bulky ligands can create a sterically hindered environment around the metal, which can be advantageous in promoting certain reaction pathways and enhancing selectivity. sioc-journal.cn

The interplay of these electronic and steric effects is crucial in catalysis. For instance, electron-rich and bulky phosphine ligands are highly effective in cross-coupling reactions as they promote both oxidative addition and reductive elimination steps in the catalytic cycle. acs.org The ability to fine-tune these properties makes phosphine ligands, including derivatives of this compound, invaluable tools in the design of efficient and selective transition metal catalysts. researchgate.net

This compound and its Derivatives as Ligands in Asymmetric Catalysis

Chiral phosphine ligands are paramount in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. beilstein-journals.orgbeilstein-journals.org this compound, being a chiral secondary phosphine, serves as a crucial building block for the synthesis of more complex P-chiral phosphine ligands. academie-sciences.fr These ligands, in complex with various transition metals, have been successfully applied in a wide array of enantioselective transformations.

Palladium catalysis is a cornerstone of modern organic synthesis, and the use of chiral phosphine ligands has enabled a vast range of asymmetric transformations. jlu.edu.cnrsc.orgmdpi.com Derivatives of this compound have proven to be effective ligands in several key palladium-catalyzed reactions.

One of the most significant applications is in asymmetric allylic alkylation (AAA) . This reaction is a powerful tool for the formation of C-C bonds with the creation of new stereocenters. mdpi.com Chiral monodentate phosphine ligands derived from this compound have been shown to be highly effective. For example, the MOP-phen ligand, a derivative of this compound, has been used in the palladium-catalyzed asymmetric reduction of allylic esters with high enantioselectivity. scispace.com

The Heck reaction , another fundamental palladium-catalyzed transformation, has also been rendered asymmetric through the use of chiral phosphine ligands. chemistryviews.orgsioc-journal.cn Recently, a palladium-catalyzed asymmetric Heck reaction of aryl triflates and alkynes to produce chiral trisubstituted allenes was developed using a modified Xu-Phos ligand, which is a sulfinamide phosphine derivative. chemistryviews.org This reaction proceeds with high yields and excellent enantioselectivities.

Furthermore, palladium complexes with chiral phosphine ligands derived from this compound have been utilized in cross-coupling reactions . jlu.edu.cnrsc.orgsustech.edu.cn For instance, a PCP pincer-palladium complex has been used for the asymmetric alkylation of this compound with alkyl halides to synthesize P-stereogenic compounds. researchgate.net Additionally, palladium-catalyzed dearomative reductive Heck and domino Heck-Suzuki reactions of 2-CF3-indoles have been achieved with high enantioselectivity using chiral phosphine ligands. rsc.org

Table 1: Examples of Palladium-Catalyzed Asymmetric Transformations with this compound Derivatives

| Reaction Type | Chiral Ligand Type | Substrate Example | Product Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Allylic Alkylation | Axially Chiral Diphosphine | rac-1,3-diphenylallyl acetate | Alkylated product | Up to 99.1% | mdpi.com |

| Asymmetric Heck Reaction | Sulfinamide Phosphine (modified Xu-Phos) | Aryl triflates and alkynes | Trisubstituted allenes | High | chemistryviews.org |

| Asymmetric Alkylation | PCP Pincer-Pd Complex | This compound and alkyl halides | P-stereogenic phosphines | Moderate | researchgate.net |

| Dearomative Reductive Heck | (R)-Synphos | 2-CF3-indoles | Indolines with CF3-quaternary center | High | rsc.org |

Rhodium complexes bearing chiral phosphine ligands are highly effective catalysts for various enantioselective transformations, most notably asymmetric hydrogenation and hydroformylation. researchgate.netnih.govgoogleapis.comnih.govresearchgate.netillinois.eduresearchgate.net

Asymmetric hydrogenation of prochiral olefins is a powerful method for the synthesis of chiral compounds. rsc.orgresearchgate.netnih.govresearchgate.net Rhodium complexes with P-chirogenic bisphosphine ligands, which can be derived from this compound, have demonstrated excellent enantioselectivities and high catalytic activities in the hydrogenation of functionalized alkenes like dehydroamino acid derivatives and enamides. researchgate.net For example, rhodium complexes with unsymmetrical BisP* ligands have achieved very high enantioselectivities in the hydrogenation of dehydro-alpha-amino acid derivatives. nih.gov

Enantioselective hydrosilylation of ketones and alkenes is another important transformation catalyzed by rhodium complexes with chiral phosphine ligands. researchgate.netrsc.org Chiral mixed phosphorus/sulfur ligands have been shown to be effective in the rhodium-catalyzed hydrosilylation of a wide variety of aryl alkyl and dialkyl ketones, achieving up to 99% ee. researchgate.net

Asymmetric hydroformylation , the addition of a formyl group and a hydrogen atom across a double bond, can also be catalyzed by rhodium complexes with chiral phosphine-phosphite ligands, leading to chiral aldehydes with good regioselectivity and enantioselectivity. nih.govillinois.edu

Table 2: Examples of Rhodium-Catalyzed Enantioselective Processes with Chiral Phosphine Ligands

| Reaction Type | Chiral Ligand Type | Substrate Example | Product Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Unsymmetrical BisP* | Dehydro-alpha-amino acid derivatives | Chiral amino acid derivatives | Very High | nih.gov |

| Asymmetric Hydrosilylation | Chiral mixed P/S ligands | Aryl alkyl ketones | Chiral alcohols | Up to 99% | researchgate.net |

| Asymmetric Hydroformylation | Phosphine-phosphite (BINAPHOS) | Styrene, vinyl acetate | Chiral aldehydes | High | illinois.edu |

Ruthenium catalysts have emerged as powerful tools for the synthesis of P-stereogenic phosphines, often through the asymmetric alkylation of secondary phosphines like this compound. acs.orgbeilstein-journals.orgbeilstein-journals.orgnih.gov

A key strategy involves the use of a chiral ruthenium phosphido complex as a nucleophilic catalyst. acs.org In this process, a secondary phosphine coordinates to a cationic Ru(II) center, which increases the acidity of the P-H bond, allowing for deprotonation to form a nucleophilic phosphido complex. acs.org This intermediate then reacts with an electrophile, such as an alkyl halide, to form the tertiary phosphine. The use of a chiral ligand on the ruthenium center allows for enantioselective alkylation. For instance, the alkylation of this compound with benzyl (B1604629) chloride can be catalyzed by a Ru(II) complex bearing a chiral bisphosphine ligand, yielding the corresponding P-chiral tertiary phosphine-borane adduct with significant enantiomeric excess. acs.org

Ruthenium complexes are also effective in asymmetric transfer hydrogenation reactions. researchgate.netdntb.gov.uanih.govrsc.org Neutral piano-stool ruthenium complexes of the type [RuCl₂(p-cymene)(PArPhR)], where PArPhR is a P-stereogenic monophosphine, can catalyze the asymmetric hydrogen transfer from 2-propanol to acetophenone, affording 1-phenylethanol (B42297) with moderate enantioselectivity. researchgate.net

Table 3: Ruthenium-Catalyzed Asymmetric Synthesis Involving this compound Derivatives

| Reaction Type | Catalyst/Ligand System | Substrate | Product | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Alkylation of Secondary Phosphine | Chiral Ru(II) complex with (R,R)-Me-BPE | This compound and benzyl chloride | (S)-Benzyl(methyl)phenylphosphine-borane | 21% | acs.org |

| Asymmetric Transfer Hydrogenation | [RuCl₂(p-cymene)(P-stereogenic monophosphine)] | Acetophenone | (S)-1-Phenylethanol | Up to 45% | researchgate.net |

Copper-catalyzed asymmetric reactions have gained significant prominence due to the low cost and low toxicity of copper. sustech.edu.cn Chiral phosphine ligands, including derivatives of this compound, play a crucial role in achieving high enantioselectivity in these transformations. rsc.orgwikipedia.orgresearchgate.netorganic-chemistry.orgnih.govmit.eduorganic-chemistry.org

A notable application is in asymmetric allylic substitution . rsc.orgwikipedia.org Copper(I) complexes with chiral amidophosphane ligands have been used for the regioselective and highly enantioselective allylic substitution of aryl and ethyl Grignard reagents. rsc.org

Copper-hydride (CuH) catalyzed reductions represent another major area. organic-chemistry.orgnih.govmit.edu Chiral copper-hydride catalysts are effective for the asymmetric conjugate reduction of α,β-unsaturated carbonyl compounds. nih.govmit.edu For example, the reduction of 3,3-diarylacrylonitriles using a copper/Josiphos complex and polymethylhydrosiloxane (B1170920) (PMHS) as the hydride source yields enantioenriched 3,3-diarylpropionitriles with high enantioselectivity. organic-chemistry.org

Furthermore, copper(I) catalysts have been employed for the asymmetric alkylation of secondary phosphines . researchgate.net This provides a direct route to P-stereogenic phosphines with high enantioselectivities. researchgate.net

Table 4: Examples of Copper-Catalyzed Asymmetric Synthesis with Chiral Phosphine Ligands

| Reaction Type | Chiral Ligand Type | Substrate Example | Product Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Allylic Substitution | Chiral amidophosphane | Allylic phosphates and Grignard reagents | Chiral allylated products | High | rsc.org |

| Asymmetric Conjugate Reduction | Josiphos | 3,3-Diarylacrylonitriles | Enantioenriched 3,3-diarylpropionitriles | Up to 96% | organic-chemistry.org |

| Asymmetric Alkylation of Secondary Phosphines | P-chiral monophosphorus ligand | Unsymmetrical secondary phosphines and alkyl halides | P-stereogenic phosphines | High | researchgate.net |

The use of iron, an earth-abundant and environmentally benign metal, in catalysis is highly attractive. sustech.edu.cn While still a developing area compared to other transition metals, iron-catalyzed enantioselective reactions using chiral phosphine ligands have shown significant promise.

The primary application has been in enantioselective cross-coupling reactions . For instance, the first iron-catalyzed enantioselective cross-coupling between an organometallic compound and an organic electrophile was reported for the reaction of racemic α-chloro- and α-bromoalkanoates with aryl Grignard reagents. In the presence of an iron salt and a chiral bisphosphine ligand, the corresponding α-arylalkanoates were obtained in high yields and with synthetically useful enantioselectivities.

Table 5: Example of Iron-Catalyzed Enantioselective Cross-Coupling

| Reaction Type | Chiral Ligand Type | Substrates | Product Type | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|

| Cross-Coupling | Chiral bisphosphine ligand | Racemic α-chloroalkanoates and Aryl Grignard reagents | α-Arylalkanoates | Up to 91:9 | illinois.edu |

Manganese-Based Catalytic Systems in Asymmetric Alkylation

The use of earth-abundant metals in catalysis is a burgeoning field, and manganese has emerged as a promising candidate. nih.gov A novel manganese(I)-catalyzed enantioselective alkylation has been developed for the synthesis of P-chiral phosphines, demonstrating high yields and excellent enantioselectivities. nih.govacs.org This method is significant as it efficiently utilizes not only reactive alkyl iodides and bromides but also less reactive alkyl chlorides. nih.govacs.org

This manganese-based system has proven effective in the alkylation of secondary phosphines like this compound, providing a direct route to valuable P-stereogenic phosphines. nih.gov The reaction proceeds via an SN2-type mechanism, where the nucleophilicity of a manganese-phosphido intermediate facilitates the substitution of alkyl halides. nih.gov This approach is particularly noteworthy for its ability to synthesize chiral tridentate pincer phosphines in a streamlined one- to two-step process, a significant improvement over traditional multi-step syntheses. nih.govacs.org

The development of these manganese(I) catalysts marks a significant advancement, showcasing their potential to replace precious metals in various catalytic transformations. nih.gov The ability to perform (de)hydrogenation and enantioselective reactions further underscores the versatility of low-valent manganese complexes. nih.govacs.org

Nickel-Based Catalytic Systems for Polymerization and Other Reactions

Nickel-based catalysts bearing phosphine ligands have demonstrated significant utility in polymerization reactions. The steric and electronic properties of the phosphine ligand play a crucial role in determining the catalytic activity, polymer molecular weight, and microstructure. rsc.org For instance, in ethylene (B1197577) polymerization catalyzed by α-diimine nickel complexes, systematic variation of the ligand's steric bulk allows for the tuning of catalytic activities, polymer molecular weights, and branching densities over a wide range. rsc.org

Specifically, increasing the steric hindrance of the ligand can lead to enhanced 2,1-insertion of α-olefins and promote chain-walking reactions, resulting in branched polymers with high molecular weights. rsc.org The interplay between the nickel catalyst and the phosphine ligand is also critical in other transformations like cross-coupling reactions. Hydroxyphosphine ligands, for example, have been shown to significantly accelerate nickel-catalyzed cross-coupling of unreactive aryl electrophiles with Grignard reagents. nih.gov This is attributed to the formation of a bimetallic nickel/magnesium species that facilitates the activation of the aryl-halide bond. nih.gov

Furthermore, nickel-catalyzed asymmetric synthesis of P-stereogenic vinyl phosphines has been achieved through the hydrophosphination of alkynes. researchgate.net This method offers a broad substrate scope and functional group compatibility, providing access to a diverse range of P(III) compounds. researchgate.net The mechanisms of nickel-catalyzed reactions, such as the Heck reaction, have been found to be similar to their palladium counterparts, though with some key differences in the energy barriers for oxidative addition and β-hydride elimination. researchgate.net

Rational Ligand Design Strategies and Steric/Electronic Fine-Tuning for Catalytic Performance

The rational design of phosphine ligands is paramount for achieving high catalytic performance. By systematically modifying the steric and electronic properties of the ligand, it is possible to fine-tune the catalyst's activity, selectivity, and stability. chemrxiv.orgresearchgate.net The steric bulk of a phosphine ligand, often quantified by parameters like the Tolman cone angle and percent buried volume, can influence the coordination number of the metal center and control the regioselectivity of a reaction. researchgate.net For example, bulky phosphine ligands can favor the formation of low-coordinate metal species, which are often more reactive. researchgate.net